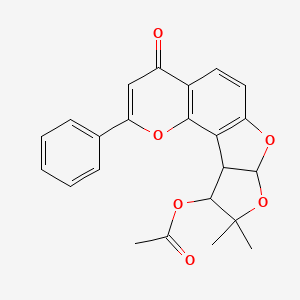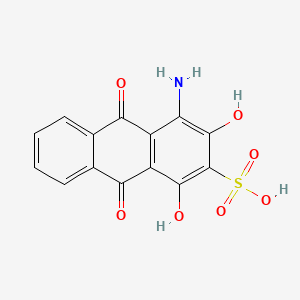
Nuclear Fast Red
概要
説明
Synthesis Analysis
Although specific synthesis pathways for Nuclear Fast Red were not detailed in the papers reviewed, the compound is known to be synthesized chemically, involving reactions that yield its distinctive color properties. The synthesis process likely involves complex organic chemistry techniques to achieve the desired dye characteristics.
Molecular Structure Analysis
Nuclear Fast Red's molecular structure, characterized by its anthraquinone derivatives, plays a crucial role in its staining capabilities. The structure allows for its application in various staining protocols, where its interaction with biological specimens results in the specific staining of nuclei without affecting other cell components significantly.
Chemical Reactions and Properties
Nuclear Fast Red interacts with tissue components, particularly nucleic acids, leading to its application in staining. This interaction is facilitated by its molecular structure, allowing for the differentiation of cellular components based on their chemical properties. The dye's behavior in staining procedures, such as autoradiography, highlights its utility in enhancing the visualization of biological samples under microscopic examination.
Physical Properties Analysis
The dye's physical properties, including its solubility in water and its interaction with light, contribute to its effectiveness as a staining agent. Its ability to produce a linear correlation between dye concentration and SERRS (Surface Enhanced Resonance Raman Scattering) signal intensity under specific conditions demonstrates its application in semi-quantitative trace analysis.
Chemical Properties Analysis
Nuclear Fast Red's chemical interactions, particularly with human serum albumin and in the presence of various ions, reveal its complex behavior in biological systems. These interactions not only underline its utility in staining but also its potential in analytical applications, such as the detection of specific ions in aqueous solutions.
References (Sources)
- Semi-quantitative trace analysis of nuclear fast red by SERRS (Shadi et al., 2001).
- Commercial varieties of nuclear fast red; their behaviour in staining after autoradiography (Sams & Davies, 1967).
- Investigation of interaction of nuclear fast red with human serum albumin by experimental and computational approaches (Gholivand et al., 2013).
- Photocatalytic treatment of colored wastewater from medical laboratories: photodegradation of Nuclear Fast Red (Deletze et al., 2016).
科学的研究の応用
-
Histology
- Nuclear Fast Red is commonly used in histology for staining tissue sections .
- The procedure involves deparaffinizing sections (if necessary), hydrating to distilled water, applying Nuclear Fast Red Solution and incubating for 1-5 minutes, rinsing in 2 changes of distilled water, dehydrating through graded alcohols, and finally clearing and mounting in synthetic resin .
- The outcome is that nuclei are stained red, while the cytoplasm appears pale pink .
-
Hematology
-
Determination of Calcium
-
Prussian Blue Staining in Neural Progenitor Cells
- Nuclear Fast Red is suitable for use in Prussian blue staining in neural progenitor cells .
- The specific methods of application or experimental procedures in this field may vary depending on the particular study or experiment .
- The results or outcomes obtained would also depend on the specific experiment or study .
-
Fluorescent Probe for the Determination of Guanine
- Nuclear Fast Red may be employed as a highly sensitive “off/on” fluorescent probe for the determination of guanine .
- The specific methods of application or experimental procedures in this field may vary depending on the particular study or experiment .
- The results or outcomes obtained would also depend on the specific experiment or study .
-
Selective Complexing Agent
- Nuclear Fast Red can be used as a selective complexing agent for the simultaneous determination of copper and bismuth .
- The specific methods of application or experimental procedures in this field may vary depending on the particular study or experiment .
- The results or outcomes obtained would also depend on the specific experiment or study .
-
Dual-beam Analysis
- Nuclear Fast Red solution has been used in the dual-beam (FIB (focused ion beam)/SEM (scanning electron microscopy)) analysis of intracellular MNPs (magnetic nanoparticles) distribution .
- The specific methods of application or experimental procedures in this field may vary depending on the particular study or experiment .
- The results or outcomes obtained would also depend on the specific experiment or study .
-
LacZ Tissue Histological Analysis
- Nuclear Fast Red has been used as a counterstain in LacZ tissue histological analysis .
- The specific methods of application or experimental procedures in this field may vary depending on the particular study or experiment .
- The results or outcomes obtained would also depend on the specific experiment or study .
-
Extracellular Matrix Proteoglycan Staining
- Nuclear Fast Red has been used in extracellular matrix proteoglycan staining .
- The specific methods of application or experimental procedures in this field may vary depending on the particular study or experiment .
- The results or outcomes obtained would also depend on the specific experiment or study .
-
Selective Complexing Agent for Copper and Bismuth
- Nuclear Fast Red can be used as a selective complexing agent for the simultaneous determination of copper and bismuth .
- The specific methods of application or experimental procedures in this field may vary depending on the particular study or experiment .
- The results or outcomes obtained would also depend on the specific experiment or study .
-
Dual-beam Analysis of Intracellular MNPs Distribution
- Nuclear Fast Red solution has been used in the dual-beam (FIB (focused ion beam)/SEM (scanning electron microscopy)) analysis of intracellular MNPs (magnetic nanoparticles) distribution .
- The specific methods of application or experimental procedures in this field may vary depending on the particular study or experiment .
- The results or outcomes obtained would also depend on the specific experiment or study .
-
Counterstain in LacZ Tissue Histological Analysis
- Nuclear Fast Red has been used as a counterstain in LacZ tissue histological analysis .
- The specific methods of application or experimental procedures in this field may vary depending on the particular study or experiment .
- The results or outcomes obtained would also depend on the specific experiment or study .
-
Extracellular Matrix Proteoglycan Staining
- Nuclear Fast Red has been used in extracellular matrix proteoglycan staining .
- The specific methods of application or experimental procedures in this field may vary depending on the particular study or experiment .
- The results or outcomes obtained would also depend on the specific experiment or study .
Safety And Hazards
Nuclear Fast Red can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation. Personal protective equipment/face protection should be worn and it should be stored in a dry, cool, and well-ventilated place .
将来の方向性
Nuclear Fast Red has been used in various applications in histology and could potentially be used in future research and development in this field. It has been used in the dual-beam analysis of intracellular magnetic nanoparticles distribution, as a counterstain in LacZ tissue histological analysis, and in extracellular matrix proteoglycan staining .
特性
IUPAC Name |
sodium;4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO7S.Na/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSXZLJQEKGQAF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8NNaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nuclear Fast Red | |
CAS RN |
6409-77-4 | |
| Record name | Disodium 1-amino-2,4-dihydroxy-9,10-dihydro-9,10-dioxoanthracene-3-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006409774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 1-amino-2,4-dihydroxy-9,10-dihydro-9,10-dioxoanthracene-3-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nuclear Fast Red Sodium Salt | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD9M23GV7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



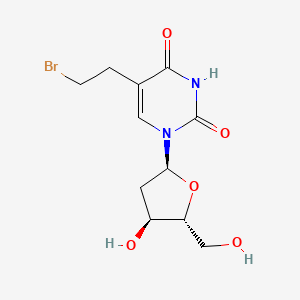
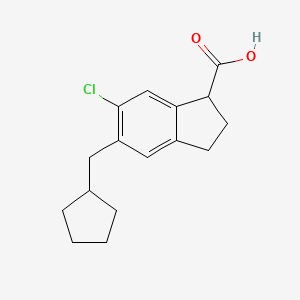
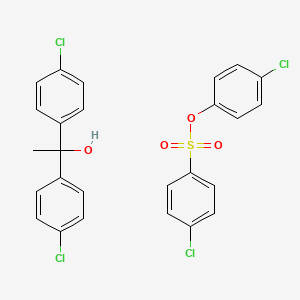
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,11-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.5]undeca-1(6),2,4-triene](/img/structure/B1211284.png)
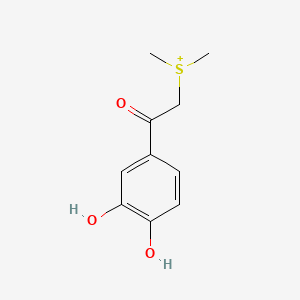
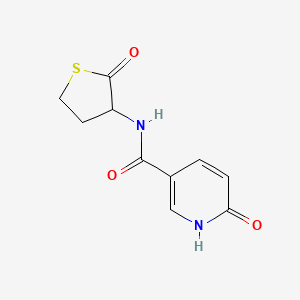
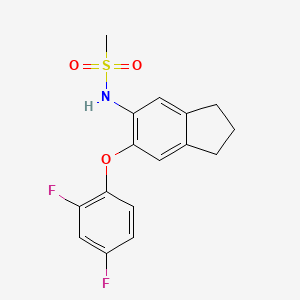
![3-Oxo-3-[(1-phenyl-3-sulfanylpropan-2-yl)amino]propanoic acid](/img/structure/B1211290.png)
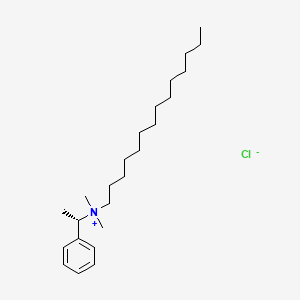
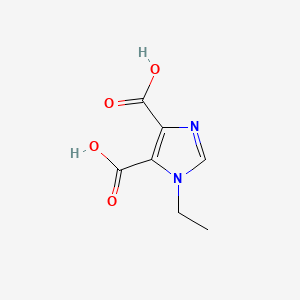
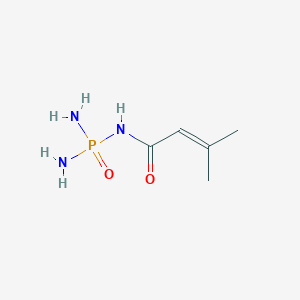
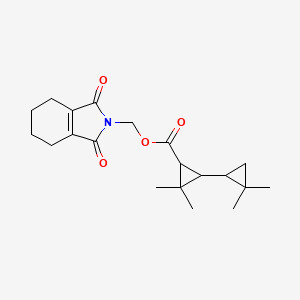
![2-[4-(2-Chlorophenyl)phenyl]propan-2-ol](/img/structure/B1211300.png)
